(1S)-1-(2,3-Difluorophenyl)ethanol
CAS No.: 691881-96-6
Cat. No.: VC6166837
Molecular Formula: C8H8F2O
Molecular Weight: 158.148
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691881-96-6 |
|---|---|
| Molecular Formula | C8H8F2O |
| Molecular Weight | 158.148 |
| IUPAC Name | (1S)-1-(2,3-difluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
| Standard InChI Key | IWMIWBJLOWDKSQ-YFKPBYRVSA-N |
| SMILES | CC(C1=C(C(=CC=C1)F)F)O |
Introduction
Structural and Chemical Identity
(1S)-1-(2,2-Difluorophenyl)ethanol belongs to the class of fluorinated benzenemethanols, featuring a hydroxyl group at the chiral center and two fluorine atoms at the 2- and 3-positions of the aromatic ring. Its IUPAC name is (1S)-1-(2,3-difluorophenyl)ethanol, and its stereochemistry is critical for interactions with biological targets. The compound’s structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| SMILES | CC@HC1=C(C(=CC=C1)F)F |
| InChIKey | IWMIWBJLOWDKSQ-YFKPBYRVSA-N |
| Optical Rotation | Not reported |
| Solubility | Limited data; likely polar aprotic solvents |
The fluorine atoms at the 2- and 3-positions induce electron-withdrawing effects, enhancing the compound’s stability and modulating its lipophilicity. This structural motif is common in bioactive molecules, where fluorine substitution improves metabolic stability and target binding .
Synthesis and Enantioselective Production
The synthesis of (1S)-1-(2,3-difluorophenyl)ethanol primarily relies on asymmetric reduction or chiral resolution techniques. Two dominant methodologies are:
Asymmetric Catalytic Reduction
Ketone precursors such as 1-(2,3-difluorophenyl)ethanone are reduced enantioselectively using transition-metal catalysts or biocatalysts. For example, ketoreductases (KREDs) have been employed in analogous systems to achieve >99.9% enantiomeric excess (ee) at substrate concentrations up to 500 g/L . Key reaction parameters include:
| Parameter | Optimal Condition |
|---|---|
| Substrate Concentration | 100–500 g/L |
| Temperature | 25–40°C |
| Solvent | Aqueous-organic biphasic systems |
| Catalyst Loading | 1–5 wt% |
This method avoids hazardous reagents and aligns with green chemistry principles, offering scalability for industrial applications .
Chiral Resolution
Racemic mixtures of 1-(2,3-difluorophenyl)ethanol can be resolved via enzymatic or chemical means. Lipase-mediated kinetic resolution, for instance, selectively acetylates one enantiomer, leaving the desired (1S)-enantiomer unreacted. Reported yields exceed 40% with ee >98% .
Physicochemical and Spectroscopic Properties
Limited solubility data are available, but the compound is expected to dissolve in polar aprotic solvents (e.g., DMSO, THF) based on structural analogs . Spectroscopic characterization includes:
-
¹H NMR: A doublet for the hydroxyl proton (δ 2.5–3.5 ppm) and multiplet signals for aromatic protons (δ 6.8–7.4 ppm) .
-
¹⁹F NMR: Two distinct fluorine signals near δ -110 ppm (ortho) and -115 ppm (meta) .
Applications in Medicinal Chemistry
Fluorinated alcohols like (1S)-1-(2,3-difluorophenyl)ethanol serve as intermediates in drug synthesis. Their applications include:
Anticoagulant Development
Structural analogs of this compound are pivotal in synthesizing P2Y₁₂ receptor antagonists (e.g., Ticagrelor), which inhibit platelet aggregation in acute coronary syndromes . The (1S)-configuration ensures optimal binding to the target receptor.
Antimicrobial Agents
Fluorine’s electronegativity enhances interactions with bacterial enzymes. Derivatives of (1S)-1-(2,3-difluorophenyl)ethanol have shown preliminary activity against Gram-positive pathogens.
Comparative Analysis with Structural Analogs
The compound’s properties differ markedly from related fluorinated alcohols:
Recent Advances and Future Directions
Recent studies focus on enzymatic cascades for one-pot synthesis and computational modeling to predict enantioselectivity. Advances in flow chemistry may further enhance production efficiency .
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